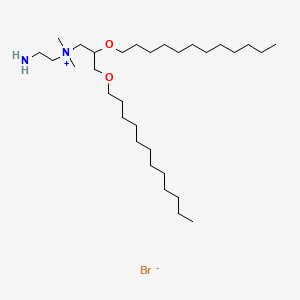
Gap-dlrie
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GAP-DLRIE: is a cationic lipid compound known for its high transfection efficiency and low cytotoxicity. It is primarily used in gene delivery systems due to its ability to form lipoplexes with nucleic acids, facilitating their entry into cells. The compound consists of two hydrophobic chains attached to a quaternary ammonium moiety via a polar dioxy-propyl group, creating a central glycerol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of GAP-DLRIE involves the reaction of (+)-3-(dimethylamino)-1,2-propanediol with hexane-triturated sodium hydride in anhydrous tetrahydrofuran. The reaction mixture is heated to reflux, resulting in the formation of this compound .
Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: : GAP-DLRIE primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidized or reduced forms of this compound .
Scientific Research Applications
GAP-DLRIE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in gene delivery systems for transfection of nucleic acids into cells.
Medicine: Investigated for its potential in gene therapy and drug delivery.
Industry: Utilized in the production of specialized lipoplexes for various applications
Mechanism of Action
GAP-DLRIE exerts its effects by forming lipoplexes with nucleic acids, which facilitate their entry into cells. The quaternary ammonium group interacts with the negatively charged nucleic acids, while the hydrophobic chains help in the fusion with cellular membranes. This process enhances the delivery of genetic material into the target cells, leading to the expression of the desired genes .
Comparison with Similar Compounds
GAP-DLRIE is compared with other cationic lipids such as DMRIE, DOTAP, and DOSPA. While all these compounds are used for gene delivery, this compound stands out due to its higher transfection efficiency and lower cytotoxicity. The unique structure of this compound, with its specific hydrophobic chains and quaternary ammonium group, contributes to its superior performance .
Similar Compounds
DMRIE: Known for its effectiveness in transfecting a variety of tumor types.
DOTAP: Commonly used in gene delivery but has higher cytotoxicity.
DOSPA: Another cationic lipid with good transfection efficiency but less effective than this compound.
This compound’s unique combination of high transfection efficiency and low cytotoxicity makes it a valuable compound in the field of gene delivery and therapeutic applications.
Properties
Molecular Formula |
C31H67BrN2O2 |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
2-aminoethyl-(2,3-didodecoxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C31H67N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-33(3,4)26-25-32)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31H,5-30,32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NJTZSUMVWHONTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCN)OCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















